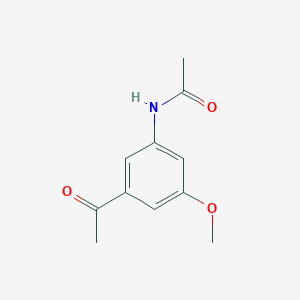
N-(3-Acetyl-5-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO3. It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring, and a methoxy group is present at the meta position relative to the acetyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acetylation of 3-Amino-5-methoxyacetophenone: The primary method involves the acetylation of 3-amino-5-methoxyacetophenone using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to yield N-(3-Acetyl-5-methoxyphenyl)acetamide.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-Acetyl-5-methoxyphenyl)acetamide can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with hydrazine can yield the corresponding hydrazide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrazine, nucleophiles, appropriate solvents like ethanol or methanol.
Major Products:
Oxidation: 3-Hydroxy-5-methoxyacetophenone.
Reduction: 3-Amino-5-methoxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: N-(3-Acetyl-5-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of analgesic and anti-inflammatory drugs. Its structural similarity to other bioactive compounds makes it a candidate for drug design and development.
Industry:
Dye and Pigment Production: It is used in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of N-(3-Acetyl-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
N-(4-Methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-(3-Methoxyphenyl)acetamide: Lacks the acetyl group at the meta position.
N-(3-Acetylphenyl)acetamide: Lacks the methoxy group.
Uniqueness:
N-(3-Acetyl-5-methoxyphenyl)acetamide: is unique due to the presence of both the acetyl and methoxy groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
N-(3-acetyl-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-10(12-8(2)14)6-11(5-9)15-3/h4-6H,1-3H3,(H,12,14) |
Clé InChI |
XDEPBWWKEQRJCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















